2-(2,4-Difluorophenyl)propanedinitrile
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Overview
Description
2-(2,4-Difluorophenyl)propanedinitrile is an organic compound with the molecular formula C9H4F2N2. It is a versatile small molecule scaffold used in various chemical and pharmaceutical applications . The compound is characterized by the presence of two fluorine atoms attached to a phenyl ring, which is further connected to a propanedinitrile group.
Preparation Methods
The synthesis of 2-(2,4-Difluorophenyl)propanedinitrile typically involves the reaction of 2,4-difluorobenzaldehyde with malononitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate . The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(2,4-Difluorophenyl)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Addition: The nitrile groups can undergo addition reactions with various nucleophiles, such as amines or alcohols, to form imines or esters.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2,4-Difluorophenyl)propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules. These analogs often exhibit improved metabolic stability and bioavailability.
Medicine: In medicinal chemistry, this compound is used in the design and synthesis of potential drug candidates. The presence of fluorine atoms can enhance the pharmacokinetic properties of the drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)propanedinitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can influence the binding affinity and selectivity of the compound for its targets, thereby modulating its biological activity .
Comparison with Similar Compounds
2-(2,4-Difluorophenyl)propanedinitrile can be compared with other similar compounds, such as:
2-(2,5-Difluorophenyl)propanedinitrile: This compound has fluorine atoms at the 2 and 5 positions of the phenyl ring, which may result in different chemical and biological properties.
2-(3,4-Difluorophenyl)propanedinitrile: The fluorine atoms are located at the 3 and 4 positions, potentially leading to variations in reactivity and application.
2-(2,4-Difluorophenyl)acetonitrile: This compound has a similar structure but with a single nitrile group, which may affect its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of two nitrile groups, which provide distinct reactivity and versatility in various applications .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2N2/c10-7-1-2-8(9(11)3-7)6(4-12)5-13/h1-3,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLHIJMILJMKKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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